molecular formula C7H9O2- B15072686 2-(Cyclopent-1-EN-1-YL)acetate

2-(Cyclopent-1-EN-1-YL)acetate

Cat. No.: B15072686
M. Wt: 125.14 g/mol
InChI Key: QOGMZIQMZUXOKM-UHFFFAOYSA-M
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Description

2-(Cyclopent-1-EN-1-YL)acetate, also known as 2-Cyclopenten-1-yl acetate, is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentene, where an acetate group is attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-EN-1-YL)acetate typically involves the esterification of 2-Cyclopenten-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-1-EN-1-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopent-1-EN-1-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-EN-1-YL)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and applications in different fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C7H9O2-

Molecular Weight

125.14 g/mol

IUPAC Name

2-(cyclopenten-1-yl)acetate

InChI

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9)/p-1

InChI Key

QOGMZIQMZUXOKM-UHFFFAOYSA-M

Canonical SMILES

C1CC=C(C1)CC(=O)[O-]

Origin of Product

United States

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